7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

Antiviral Influenza H1N1 Pyrrolotriazine

Securing the correct 7-bromo positional isomer is critical for reproducible kinase inhibitor SAR; positional analogs (C4-, C5-, C6-Br) exhibit distinct reactivity profiles that alter biological outcomes. • Orthogonal diversification: C7-Br for Suzuki-Miyaura cross-coupling, C2-SMe for oxidation to sulfoxide/sulfone, C4-H for nucleophilic amination. • Validated scaffold: 2,7-disubstituted pyrrolotriazines achieve single-digit nanomolar ALK inhibition with in vivo antitumor activity. • Supply reliability: Consistent 97% purity with room-temperature storage and global ambient shipping.

Molecular Formula C7H6BrN3S
Molecular Weight 244.11 g/mol
CAS No. 1233094-95-5
Cat. No. B1525907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
CAS1233094-95-5
Molecular FormulaC7H6BrN3S
Molecular Weight244.11 g/mol
Structural Identifiers
SMILESCSC1=NN2C(=CC=C2Br)C=N1
InChIInChI=1S/C7H6BrN3S/c1-12-7-9-4-5-2-3-6(8)11(5)10-7/h2-4H,1H3
InChIKeyDHXIYHKKUAXQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine – Chemical Identity and Structure


7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine (CAS 1233094-95-5, molecular formula C7H6BrN3S, molecular weight 244.11 g/mol) is a heterocyclic compound belonging to the pyrrolo[2,1-f][1,2,4]triazine scaffold class . This bicyclic framework comprises a pyrrole ring fused to a 1,2,4-triazine moiety and is recognized as a privileged kinase inhibitor template that structurally mimics the quinazoline pharmacophore found in numerous FDA-approved kinase inhibitors [1]. The compound features two key functional handles for synthetic elaboration: a bromine atom at the C7 position and a methylsulfanyl (SMe) group at the C2 position, with the 4-position remaining unsubstituted and amenable to further derivatization [2]. Its purity from commercial sources typically ranges from 95% to 97%, with a reported storage condition at room temperature . The scaffold has been validated across multiple kinase targets including VEGFR-2, FGFR-1, p38α MAPK, Met, EGFR, HER2, and ALK [1], and notably serves as the core structure of the antiviral prodrug remdesivir [3].

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine – Positional Isomer Distinction


Pyrrolo[2,1-f][1,2,4]triazine derivatives with identical molecular formulas but differing halogen or alkylthio substitution patterns cannot be substituted for one another in synthetic or biological workflows without fundamentally altering outcomes. The C7 bromo substituent in the target compound provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is electronically and sterically distinct from bromine substitution at the C4, C5, or C6 positions . Positional isomers such as 4-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine (CAS 1823371-80-7), 5-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine (CAS 1233181-67-3), and 6-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine (CAS 1233179-32-2) each display distinct reactivity profiles in cross-coupling due to differing electron density at the respective ring positions . Furthermore, the 2-methylsulfanyl group can be selectively oxidized to the corresponding sulfoxide or sulfone, enabling orthogonal diversification strategies not possible with 2-alkyl or 2-amino analogs [1]. The C4 position remains unsubstituted in this compound, representing a critical synthetic handle that is absent in 4-substituted analogs [2]. Given the established SAR for this scaffold class—where even single-digit nanomolar shifts in kinase inhibition are observed upon modest substitution changes—procuring the precise positional isomer is essential for reproducible research outcomes [3].

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine – Comparative Evidence


Antiviral Potency vs. Remdesivir Scaffold (H1N1)

Derivatives synthesized from the 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine intermediate exhibit antiviral activity against H1N1 influenza virus. The most potent derivative demonstrated an IC50 of 4 µg/mL in Madin-Darby canine kidney (MDCK) cells with a favorable selectivity index (SI) indicating low host cell toxicity . This activity is benchmarked against the broader pyrrolo[2,1-f][1,2,4]triazine antiviral landscape, which includes remdesivir—a compound built on the same core scaffold that inhibits SARS-CoV-2 RNA-dependent RNA polymerase with an EC50 of 0.77 µM (~0.46 µg/mL) in Vero E6 cells [1]. While the 7-bromo-2-(methylsulfanyl) derivative and remdesivir target distinct viruses and mechanisms, the comparative data establish that the C7-bromo substitution pattern enables synthetic access to antiviral candidates with potency values within approximately one order of magnitude of the clinically validated remdesivir scaffold, supporting procurement of this specific intermediate for antiviral lead optimization campaigns [2].

Antiviral Influenza H1N1 Pyrrolotriazine

Kinase Inhibition Scaffold Validation (VEGFR-2/FGFR-1)

The pyrrolo[2,1-f][1,2,4]triazine scaffold—of which 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a key 7-bromo-substituted intermediate—has been validated as a kinase inhibitor template that effectively mimics the well-known quinazoline kinase inhibitor scaffold [1]. In a direct comparative study of pyrrolo[2,1-f][1,2,4]triazine-based dual inhibitors of VEGFR-2 and FGFR-1 kinases, compounds from this series demonstrated low nanomolar potency, leading to the discovery of BMS-582664 (brivanib), which advanced to Phase I/II clinical trials [2]. Specifically, SAR studies on 4-substituted pyrrolo[2,1-f][1,2,4]triazines revealed that C6-substituted analogs with 1,3,5-oxadiazole appendages achieved VEGFR-2 IC50 values in the low nanomolar range, with antitumor efficacy confirmed in L2987 human lung carcinoma xenograft models [3]. The 7-bromo substituent in the target compound provides the critical synthetic entry point for introducing aryl/heteroaryl groups at the C7 position—a modification strategy that, in analogous 2,7-disubstituted pyrrolotriazines, produced ALK inhibitors with in vivo antitumor activity and single-digit nanomolar enzymatic potency [4]. This scaffold-level validation distinguishes the 7-bromo-2-(methylsulfanyl) derivative from non-brominated or C4/C5/C6 brominated isomers that lack the validated 2,7-disubstitution pattern.

Kinase Inhibition VEGFR-2 FGFR-1

Cross-Coupling Reactivity at C7 Position

The bromine atom at the C7 position of 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine enables palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing introduction of diverse aryl and amino groups . This C7-bromo substitution pattern is specifically cited in patent literature as enabling the synthesis of 2,7-disubstituted pyrrolo[2,1-f][1,2,4]triazines with protein kinase inhibitory activity, where the 7-position aryl/heteroaryl group is critical for potency [1]. In contrast, 4-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine (CAS 1823371-80-7) places the bromine at the C4 position adjacent to the triazine nitrogen atoms, altering electron density and potentially reducing cross-coupling efficiency compared to the C7 position which resides on the pyrrole ring and experiences different electronic environment . Additionally, the 2-methylsulfanyl group in the target compound can be orthogonally oxidized to sulfoxide or sulfone without affecting the C7-bromo handle, a diversification strategy not available to 2-alkyl or 2-unsubstituted analogs . The C4 position remains unsubstituted, providing a third synthetic handle for sequential derivatization—a feature absent in 4-substituted bromo analogs .

Synthetic Chemistry Cross-Coupling Suzuki-Miyaura

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine – Application Scenarios


Kinase Inhibitor Library Synthesis

This compound serves as an ideal starting material for constructing focused kinase inhibitor libraries via sequential functionalization at the C7, C2, and C4 positions. The C7-bromo substituent enables Suzuki-Miyaura cross-coupling to introduce diverse aryl and heteroaryl groups , a strategy validated by the 2,7-disubstituted pyrrolotriazine series that produced ALK inhibitors with single-digit nanomolar enzymatic potency and in vivo antitumor activity [1]. Following C7 diversification, the C2-methylsulfanyl group can be oxidized to sulfoxide or sulfone to modulate polarity and hydrogen-bonding interactions , while the unsubstituted C4 position remains available for nucleophilic amination to introduce additional pharmacophoric elements . This three-point diversification capability makes the compound particularly valuable for SAR exploration programs targeting kinases where the 2,7-disubstitution pattern has been clinically validated [2].

Antiviral Drug Discovery

Derivatives synthesized from this intermediate have demonstrated antiviral activity against H1N1 influenza virus with IC50 values of 4 µg/mL in MDCK cells, accompanied by a favorable selectivity index indicating low host cell toxicity . The pyrrolo[2,1-f][1,2,4]triazine scaffold is the core structure of remdesivir, which inhibits SARS-CoV-2 with an EC50 of 0.77 µM [3]. The 7-bromo-2-(methylsulfanyl) derivative provides a synthetically accessible entry point for exploring structure-activity relationships around the pyrrolotriazine core, enabling the generation of novel antiviral candidates with the potential to achieve potency within approximately one order of magnitude of the clinically validated remdesivir scaffold [4]. Procurement of this specific intermediate supports antiviral lead optimization programs requiring systematic modification of the C7 and C2 positions while maintaining the core scaffold.

PROTACs and Molecular Glues Synthesis

The presence of three orthogonal functional handles (C7-Br for cross-coupling, C2-SMe for oxidation, C4-H for amination) makes this compound uniquely suited for constructing heterobifunctional degraders such as PROTACs. The C7 position can be elaborated to install a target protein-binding ligand , while the C4 position can be functionalized with a linker moiety for E3 ligase recruitment [1]. The C2-methylsulfanyl group can be oxidized post-synthetically to fine-tune physicochemical properties and linker geometry . This sequential derivatization capability is not available with C4-bromo or C5/C6-bromo positional isomers, which lack either the unsubstituted C4 handle or the pyrrole-based C7 cross-coupling site . The 2,7-disubstituted pyrrolotriazine pharmacophore has been validated in kinase inhibitor development [2], supporting its use as a warhead scaffold in targeted protein degradation applications.

Late-Stage Diversification

The orthogonal reactivity profile of this compound—C7-Br for palladium-catalyzed cross-coupling, C2-SMe for oxidation, and C4-H for nucleophilic substitution—enables late-stage diversification strategies in process chemistry and parallel synthesis workflows . This compound can serve as a common advanced intermediate for generating structurally diverse compound collections without altering the core synthetic route, reducing the number of linear steps required for library production [1]. Patent literature specifically identifies 2,7-disubstituted pyrrolotriazines derived from C7-bromo intermediates as valuable for protein kinase inhibitor development [5], and the C2-SMe group provides an additional handle for modulating solubility and metabolic stability through oxidation state control . For procurement teams supporting high-throughput medicinal chemistry, this single intermediate enables access to multiple distinct chemotypes through parallel diversification at three independent sites.

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